Cas no 2171179-24-9 ((2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
(2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
- EN300-1514578
- 2171179-24-9
- (2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
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- Inchi: 1S/C25H28N2O5/c28-23(27-22(24(29)30)14-16-11-12-16)10-5-13-26-25(31)32-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,31)(H,27,28)(H,29,30)/t22-/m0/s1
- InChI Key: KAVLPATXZDTXLK-QFIPXVFZSA-N
- SMILES: OC([C@H](CC1CC1)NC(CCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 657
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 105Ų
(2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1514578-50mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 50mg |
$888.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-100mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 100mg |
$930.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-250mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 250mg |
$972.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-500mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 500mg |
$1014.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-1000mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 1000mg |
$1057.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-2500mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 2500mg |
$2071.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-5000mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 5000mg |
$3065.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-10000mg |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 10000mg |
$4545.0 | 2023-09-27 | ||
| Enamine | EN300-1514578-0.05g |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1514578-0.1g |
(2S)-3-cyclopropyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171179-24-9 | 0.1g |
$2963.0 | 2023-06-05 |
(2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
Comprehensive Overview of (2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS No. 2171179-24-9)
The compound (2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid, identified by its CAS No. 2171179-24-9, is a sophisticated chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a cyclopropyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable building block for drug discovery and bioconjugation applications. Researchers and industry professionals frequently search for "Fmoc-protected amino acids" or "chiral cyclopropyl derivatives" to explore their potential in targeted therapies and advanced material science.
In recent years, the demand for custom peptide synthesis and high-purity intermediates has surged, driven by advancements in personalized medicine and biologics. The CAS No. 2171179-24-9 compound aligns with these trends, offering exceptional stereochemical control and compatibility with solid-phase peptide synthesis (SPPS). Its Fmoc group ensures efficient deprotection under mild conditions, a feature highly sought after in combinatorial chemistry and proteomics. Keywords like "peptide coupling reagents" and "Fmoc-AA-OH derivatives" reflect the growing interest in this niche.
From a synthetic perspective, the cyclopropyl moiety in (2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid introduces rigidity to peptide backbones, enhancing metabolic stability—a critical factor in developing oral therapeutics. This property resonates with searches for "conformationally constrained peptides" and "bioactive small molecules." Additionally, the compound’s compatibility with automated synthesizers positions it as a staple in high-throughput screening (HTS) workflows, addressing queries like "scalable peptide production."
Quality assurance and regulatory compliance are paramount in pharmaceutical applications. The CAS No. 2171179-24-9 compound is typically characterized by HPLC, MS, and NMR to meet stringent purity standards (>98%). Such rigor caters to searches for "GMP-grade amino acid derivatives" and "analytical validation in peptide synthesis." Furthermore, its stability under diverse pH conditions makes it a candidate for "prodrug design" and "sustained-release formulations," topics gaining traction in drug delivery research.
Beyond therapeutics, this compound’s Fmoc group enables innovative applications in bioconjugation, such as creating peptide-antibody hybrids or functionalized nanoparticles. These intersections with "nanomedicine" and "targeted drug carriers" highlight its multidisciplinary relevance. As AI-driven drug discovery accelerates, datasets referencing CAS No. 2171179-24-9 contribute to predictive modeling for "peptide-based inhibitors"—a hot topic in computational chemistry forums.
In summary, (2S)-3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid exemplifies the synergy between traditional organic chemistry and cutting-edge biomedical innovation. Its versatility across "peptide therapeutics," "material science," and "diagnostic probes" ensures sustained interest, mirrored in evolving search trends and academic citations.
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